

alpha-L-fucopyranose metabolism in mammalian cells

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An In-depth Technical Guide to α -L-Fucopyranose Metabolism in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-fucose is a deoxyhexose sugar integral to the function of a wide array of mammalian glycoproteins and glycolipids. Its incorporation into glycans, a process termed fucosylation, is a critical post-translational modification that modulates a vast range of biological processes, from cell adhesion and signaling to immune responses and development.[1][2] Aberrant fucosylation is a well-established hallmark of various pathological conditions, most notably cancer, where it influences tumor progression, metastasis, and chemoresistance.[3][4] Understanding the metabolic pathways that govern the cellular availability of fucose is therefore paramount for both basic research and the development of novel therapeutic strategies. This guide provides a detailed overview of the core pathways of α -L-fucopyranose metabolism in mammalian cells, quantitative data on key components, detailed experimental protocols, and insights into its role as a therapeutic target.

Biosynthesis of GDP-L-Fucose: The Activated Fucose Donor

All fucosyltransferases utilize a nucleotide-activated form of fucose, guanosine diphosphate-L-fucose (GDP-L-fucose), as the donor substrate.[5][6] Mammalian cells synthesize GDP-L-



fucose in the cytosol via two distinct pathways: the primary de novo pathway and a salvage pathway.[5]

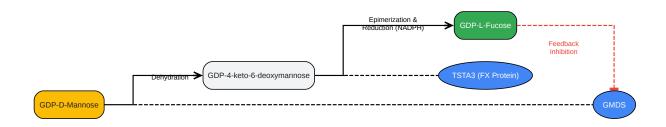
The De Novo Pathway

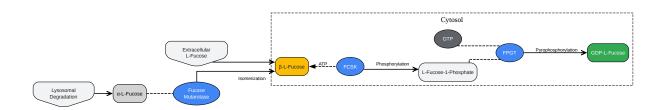
The de novo pathway is the principal source of cellular GDP-L-fucose, estimated to contribute approximately 90% of the total pool under normal conditions.[6][7] This pathway converts GDP-D-mannose, an intermediate of glucose metabolism, into GDP-L-fucose through a three-step enzymatic process catalyzed by two key enzymes.[5]

- Dehydration: GDP-mannose 4,6-dehydratase (GMDS) catalyzes the conversion of GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[7][8]
- Epimerization and Reduction: A bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (TSTA3, also known as FX protein), sequentially catalyzes the epimerization of the intermediate and its subsequent NADPH-dependent reduction to yield the final product, GDP-L-fucose.[5][7]

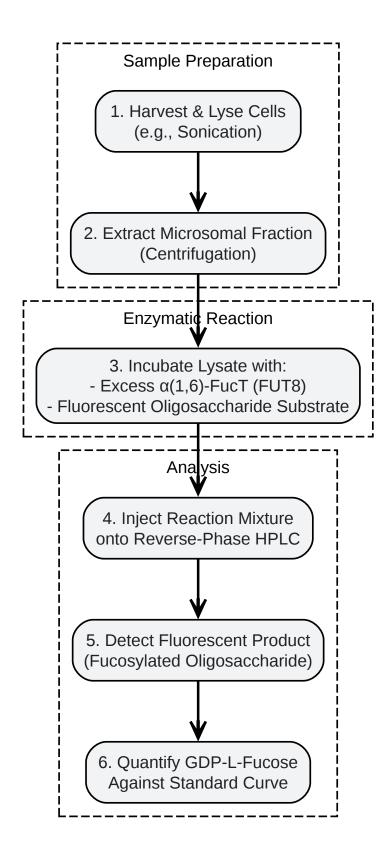
Feedback inhibition of GMDS by GDP-fucose is a key regulatory mechanism for this pathway. [9]



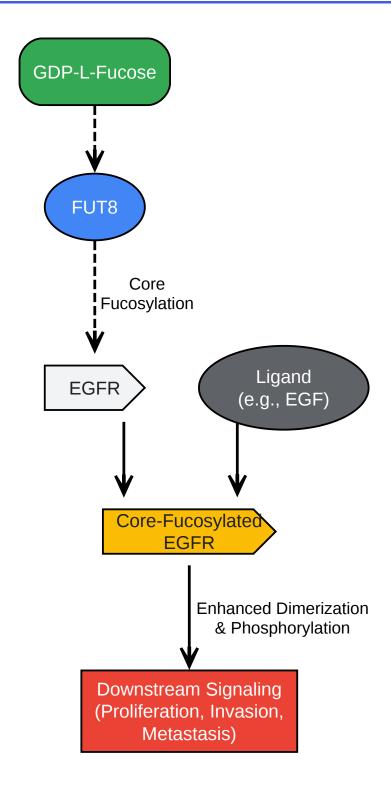












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